4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine
CAS No.: 2175978-96-6
Cat. No.: VC6438185
Molecular Formula: C10H11N3OS
Molecular Weight: 221.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2175978-96-6 |
|---|---|
| Molecular Formula | C10H11N3OS |
| Molecular Weight | 221.28 |
| IUPAC Name | 4-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C10H11N3OS/c1-3-12-13-5-4-11-10(9(1)13)14-8-2-6-15-7-8/h1,3-5,8H,2,6-7H2 |
| Standard InChI Key | AXAATCGEMRVOMB-UHFFFAOYSA-N |
| SMILES | C1CSCC1OC2=NC=CN3C2=CC=N3 |
Introduction
Chemical Overview and Structural Characteristics
The molecular formula of 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine is C₁₀H₁₁N₃OS, with a molecular weight of 221.28 g/mol . The core pyrazolo[1,5-a]pyrazine structure consists of a fused bicyclic system containing two nitrogen atoms, while the thiolan-3-yloxy substituent introduces a tetrahydrothiophene ring connected via an ether linkage. This combination enhances the compound’s polarity and potential for hydrogen bonding, influencing its solubility and reactivity.
Key Structural Features:
-
Pyrazolo[1,5-a]pyrazine Core: A planar, aromatic system with electron-deficient characteristics due to nitrogen atoms at positions 1 and 5 .
-
Thiolan-3-yloxy Group: A five-membered sulfur-containing ring (tetrahydrothiophene) that introduces stereochemical complexity and redox-active properties.
Synthesis and Production Methods
Laboratory-Scale Synthesis
While no direct synthetic routes for 4-(Thiolan-3-yloxy)pyrazolo[1,5-a]pyrazine are documented in peer-reviewed literature, analogous methods for pyrazolo[1,5-a]pyrazine derivatives suggest a multi-step approach:
-
Core Formation: Annulation of pyrazole and pyrazine rings via cyclocondensation reactions, often using α,β-unsaturated ketones or aldehydes .
-
Functionalization: Nucleophilic substitution at the 4-position of the pyrazolo[1,5-a]pyrazine core with thiolan-3-ol under basic conditions (e.g., NaH in DMF) .
Example Reaction Pathway:
Industrial Considerations
Large-scale production remains unexplored, but continuous flow reactors and heterogeneous catalysis could optimize yield and cost-efficiency .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by both its electron-deficient core and the thiolan substituent:
Notable Reactivity:
-
The thiolan group undergoes oxidation to sulfoxides () or sulfones () under mild conditions .
-
The pyrazolo core participates in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
| Compound Class | Target Enzyme | IC₅₀ (µM) | Cell Line Tested |
|---|---|---|---|
| 5-Chlorouracil-linked triazines | Thymidine phosphorylase | 0.36 | MCF-7, A549 |
Applications in Scientific Research
Medicinal Chemistry
-
Kinase Inhibition: Pyrazolo[1,5-a]pyrazines are explored as ATP-competitive kinase inhibitors due to their planar structure .
-
Drug Delivery: The thiolan group’s lipophilicity may improve blood-brain barrier penetration.
Materials Science
-
Optoelectronic Materials: Conjugated pyrazolo cores exhibit tunable fluorescence, applicable in OLEDs .
Comparative Analysis with Related Compounds
Future Perspectives
-
Synthetic Optimization: Develop enantioselective routes to access stereoisomers of the thiolan group.
-
Biological Screening: Evaluate kinase inhibition and cytotoxic activity against NCI-60 cell lines.
-
Computational Studies: Molecular docking to predict binding affinities for ATP-binding pockets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume